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Chlorodeoxyuridine - 50-90-8

Chlorodeoxyuridine

Catalog Number: EVT-306780
CAS Number: 50-90-8
Molecular Formula: C9H11ClN2O5
Molecular Weight: 262.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlorodeoxyuridine (CldU) is a halogenated thymidine analog, specifically a synthetic nucleoside. [] It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA. [] In scientific research, CldU serves as a valuable tool for studying various cellular processes, particularly those related to DNA replication and cell proliferation. [, ]

5-Fluorodeoxyuridine

Relevance: Unlike chlorodeoxyuridine, which is incorporated into DNA, 5-fluorodeoxyuridine acts by inhibiting DNA synthesis. Studies have shown that while the incorporation of thymidine analogs like chlorodeoxyuridine, bromodeoxyuridine, and iododeoxyuridine into DNA can sensitize chromosomes to X-ray damage, 5-fluorodeoxyuridine induces chromosomal fragmentation due to its inhibitory effect on thymidylic acid synthesis [].

Thymidine

Relevance: Thymidine is the natural counterpart of chlorodeoxyuridine. Chlorodeoxyuridine acts as an analog of thymidine, competing for incorporation into DNA during replication. Research has indicated that thymidine can protect against the teratogenic effects of chlorodeoxyuridine in rat fetuses, likely by competing with chlorodeoxyuridine for incorporation into DNA [].

Deoxycytidine

Relevance: While structurally different from chlorodeoxyuridine, deoxycytidine plays a role in mitigating the cytotoxic effects of chlorodeoxyuridine. Research suggests that deoxycytidine can antagonize the toxicity of chlorodeoxyuridine without affecting its antiviral activity. This effect is attributed to deoxycytidine replenishing depleted deoxycytidine triphosphate pools caused by chlorodeoxyuridine's inhibitory effects on ribonucleotide reductase [].

7-Deazadeoxyadenosine

Relevance: While structurally different from chlorodeoxyuridine, 7-deazadeoxyadenosine has been used in combination with chlorodeoxyuridine, along with other modified nucleotides, for in vitro DNA synthesis and polymerase chain reaction (PCR) applications. These base-modified nucleotides, including chlorodeoxyuridine, have shown the ability to be incorporated into DNA by polymerases and to be accepted by the bacterial replication machinery [, ].

Source and Classification

5-Chloro-2'-deoxyuridine is synthesized from uridine and has been identified as a potent inhibitor of thymidylate synthetase, an enzyme critical for DNA synthesis. Its chemical structure can be denoted by the formula C9H11ClN2O5\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_5 with a molecular weight of approximately 262.65 g/mol. The compound is cataloged under the CAS number 50-90-8 and has various applications in research settings, particularly in cell cycle studies and DNA replication assays .

Synthesis Analysis

The synthesis of 5-Chloro-2'-deoxyuridine typically involves the chlorination of 2'-deoxyuridine. The process can be summarized as follows:

  1. Starting Material: The reaction begins with 2'-deoxyuridine, which serves as the precursor.
  2. Chlorination Reaction: Chlorination is achieved using reagents such as phosphorus oxychloride or thionyl chloride in an appropriate solvent (e.g., dimethylformamide). The reaction conditions usually require careful control of temperature and time to ensure high yield and purity.
  3. Purification: Post-reaction, the product is purified through crystallization or chromatography techniques to isolate 5-Chloro-2'-deoxyuridine from unreacted starting materials and by-products.

The typical yield for this synthesis ranges from 50% to 80%, depending on the reaction conditions employed .

Molecular Structure Analysis

The molecular structure of 5-Chloro-2'-deoxyuridine features a pyrimidine ring with the following significant attributes:

  • Chlorine Substitution: The chlorine atom at the C5 position influences both the physical properties and biological activity of the compound.
  • Sugar Moiety: The deoxyribose sugar contributes to its incorporation into DNA during replication.
  • Functional Groups: Key functional groups include hydroxyl (-OH) groups that participate in hydrogen bonding during base pairing.

The structural formula can be represented as:

C9H11ClN2O5\text{C}_9\text{H}_{11}\text{ClN}_2\text{O}_5

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are often employed to characterize its structure, confirming the presence of expected functional groups .

Chemical Reactions Analysis

5-Chloro-2'-deoxyuridine participates in several important chemical reactions:

  1. Phosphorylation: Upon entering cells, it is phosphorylated by deoxynucleoside kinases to form active nucleoside triphosphates, which can then be incorporated into DNA.
  2. Inhibition of Enzymes: As an inhibitor of thymidylate synthase, it disrupts normal DNA synthesis pathways, leading to cytotoxic effects in rapidly dividing cells.
  3. Miscoding Potential: It has been studied for its miscoding potential when incorporated into DNA, particularly under oxidative stress conditions caused by hypochlorous acid .

These reactions highlight its role not only as a substrate but also as a potent inhibitor in biochemical pathways.

Mechanism of Action

The mechanism by which 5-Chloro-2'-deoxyuridine exerts its effects primarily revolves around its incorporation into DNA:

  1. Incorporation into DNA: Following phosphorylation, it mimics thymidine and gets integrated into newly synthesized DNA strands during replication.
  2. Thymidylate Synthase Inhibition: By inhibiting thymidylate synthase, it prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, essential for DNA synthesis.
  3. Cell Cycle Disruption: This inhibition leads to cell cycle arrest in S-phase, ultimately resulting in apoptosis in susceptible cell lines .

This mechanism underscores its utility in cancer research and therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2'-deoxyuridine include:

  • Appearance: White powder.
  • Melting Point: Ranges from 166°C to 176°C.
  • Solubility: Soluble in ammonium hydroxide (1M), forming a colorless solution at concentrations up to 20 mg/mL.
  • UV Absorption: Exhibits maximum absorbance at approximately 276 nm in aqueous solutions.

These properties are crucial for handling and application in laboratory settings .

Applications

5-Chloro-2'-deoxyuridine has several significant scientific applications:

  1. Cell Proliferation Studies: It is widely used as a labeling substrate for studying DNA replication dynamics through immunofluorescent imaging techniques.
  2. Cancer Research: Its role as a thymidine analog makes it valuable for investigating mechanisms of resistance in cancer cells and developing new therapeutic strategies.
  3. DNA Damage Studies: Researchers utilize it to explore how oxidative stress affects DNA integrity and repair mechanisms .
Chemical Synthesis and Structural Characterization of 5-Chloro-2'-deoxyuridine

Synthetic Pathways for 5-Substituted 2'-Deoxyuridines

5-Chloro-2'-deoxyuridine (CldU, CAS 50-90-8) is synthesized through site-specific halogenation of the uracil ring in deoxyuridine precursors. The primary route involves electrophilic chlorination at the 5-position of 2'-deoxyuridine using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in anhydrous dimethylformamide (DMF). This reaction exploits the electron-rich character of the uracil's C5-C6 double bond, facilitating electrophilic addition-elimination with high regioselectivity [1] [5]. Alternative pathways include:

  • Enzymatic transglycosylation: Thymidine phosphorylase catalyzes the cleavage of the glycosidic bond in thymidine, followed by recombination with 5-chlorouracil. This method yields CldU with reduced byproducts but requires precise control of enzyme kinetics and substrate concentrations (Km = 41.0 ± 5.0 for thymidine phosphorylase) [6].
  • Phosphorolysis: Pre-formed 5-chlorouracil undergoes coupling with 2-deoxyribose-1-phosphate in the presence of uridine phosphorylase (Km = 10.0 ± 1.5), producing CldU with >95% purity after HPLC purification [6].

Table 1: Synthetic Methods for 5-Chloro-2'-deoxyuridine

MethodReagents/ConditionsYieldKey Advantage
Electrophilic ChlorinationNCS/DMF, 25°C, 12 hr80-85%High regioselectivity
Enzymatic TransglycosylationThymidine phosphorylase, 37°C70-75%Reduced side products
PhosphorolysisUridine phosphorylase90-95%Compatibility with labile substrates

Structural Modifications at the 5-Position of Pyrimidine Ring

The chlorine atom at C5 of the uracil ring induces significant electronic and steric perturbations:

  • Electronic effects: Chlorine's electronegativity (χ = 3.16) withdraws electrons from the pyrimidine ring, reducing electron density at C6 and increasing acidity of the N3-H proton (pKa shift from 9.8 to 8.2 vs. thymidine). This enhances the compound's susceptibility to nucleophilic attack and alters its hydrogen-bonding capacity [5] [7].
  • Steric impact: The van der Waals radius of chlorine (1.75 Å) is larger than thymine's methyl group (1.50 Å), subtly distorting DNA helix geometry. Crystallographic studies confirm that CldU forms stable Watson-Crick pairs with adenine (CldU:A) but also permits wobble pairing with guanine (CldU:G) due to the chlorine's moderate steric bulk. This mispairing contributes to CldU's mutagenic potential [7].
  • Biological implications: The chloro group blocks methylation at C5, preventing epigenetic silencing. It also facilitates radical generation under ionizing radiation, making CldU a radiosensitizer in hypoxic tumors [8] [9].

Physicochemical Properties: Solubility, Stability, and Crystallography

Solubility: CldU exhibits moderate solubility in polar solvents: 250 mg/mL in DMSO, 53 mg/mL in water, and 19 mg/mL in ethanol. Its solubility profile is attributed to the polar sugar moiety and the hydrophobic chloro-uracil ring, which create amphiphilic character [1] [4].

Stability:

  • Thermal stability: Decomposes at 215°C without melting, reflecting strong crystal lattice forces.
  • Photostability: UV light (>300 nm) induces gradual dechlorination, forming 2'-deoxyuridine as the primary degradation product (t₁/₂ = 48 hr under ambient light).
  • Hydrolytic stability: Stable at pH 5–7 for >72 hr; acidic (pH <3) or alkaline (pH >9) conditions accelerate glycosidic bond cleavage [3] [6].

Crystallography:X-ray diffraction of CldU-containing DNA dodecamers (PDB: 3L2Q) reveals a B-form helix with minimal distortion. Key parameters:

  • CldU:A base pairs show propeller twist angles of 10.2° ± 0.5° (vs. 11.5° for T:A).
  • The chlorine atom occupies the major groove with minimal steric clash (Cl-to-adenine H8 distance = 3.4 Å).
  • Sugar pucker adopts C2'-endo conformation, indistinguishable from native deoxyuridine [7].

Table 2: Physicochemical Properties of 5-Chloro-2'-deoxyuridine

PropertyValue/ConditionMethod
Solubility in DMSO250 mg/mL (951.84 mM)Equilibrium dissolution
Solubility in Water53 mg/mLUSP titration
Thermal Decomposition215°CTGA-DSC
Crystal SystemMonoclinic, space group P2₁X-ray diffraction
Glycosidic Bond Angle-110.3° ± 1.2° (anti-conformation)NMR/SCXRD

Spectroscopic Analysis (NMR, UV-Vis, Mass Spectrometry)

NMR Spectroscopy (D₂O/DMSO-d₆):

  • ¹H NMR: H6 resonance at δ 8.21 ppm (d, J = 6.2 Hz, 1H); H1' of deoxyribose at δ 6.25 ppm (t, J = 6.8 Hz, 1H); H2'/H2'' at δ 2.35 ppm (m, 2H). The downfield H6 shift (vs. δ 7.90 for deoxyuridine) confirms chlorine's electron-withdrawing effect [6].
  • ¹³C NMR: C5 at δ 134.9 ppm; C4 at δ 162.1 ppm; C2 at δ 152.3 ppm. The C5 signal is shifted by +8.5 ppm compared to thymidine due to chlorine's inductive effect [6].

UV-Vis Spectroscopy:

  • λₘₐₓ = 278 nm (ε = 8,600 M⁻¹cm⁻¹) at pH 7, assigned to the π→π* transition of the conjugated uracil ring. The chloro substitution causes a 10 nm bathochromic shift relative to thymidine (λₘₐₓ = 268 nm) [3] [9].

Mass Spectrometry:

  • EI-MS: m/z 263 [M+H]⁺ (calc. 262.65 for C₉H₁₁ClN₂O₅), with characteristic fragments at m/z 147 (chlorouracil base + H) and m/z 117 (deoxyribose moiety) [6].
  • FAB-MS: Isotopic cluster at m/z 262/264 with ³⁵Cl/³⁷Cl ratio (3:1), confirming chlorine presence [6].

Vibrational Spectroscopy:FTIR and FT-Raman analyses reveal strong coupling between the chlorouracil base and deoxyribose:

  • C=O stretch: 1705 cm⁻¹ (IR) and 1708 cm⁻¹ (Raman), shifted from 1690 cm⁻¹ in deoxyuridine.
  • C-Cl stretch: 785 cm⁻¹ (IR), absent in non-halogenated analogs [3].

Table 3: Spectroscopic Signatures of 5-Chloro-2'-deoxyuridine

TechniqueKey SignalsInterpretation
¹H NMRδ 8.21 (H6, d)Deshielding by C5-Cl
¹³C NMRδ 134.9 (C5)Direct attachment to Cl
UV-Visλₘₐₓ 278 nm (ε 8600 M⁻¹cm⁻¹)Extended chromophore conjugation
FTIR1705 cm⁻¹ (C=O), 785 cm⁻¹ (C-Cl)Ring polarization by halogen
EI-MSm/z 263 [M+H]⁺, m/z 147 [base+H]⁺Diagnostic for chlorinated uracil

Properties

CAS Number

50-90-8

Product Name

5-Chloro-2'-deoxyuridine

IUPAC Name

5-chloro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11ClN2O5

Molecular Weight

262.65 g/mol

InChI

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)

InChI Key

NJCXGFKPQSFZIB-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O

Synonyms

5-Chloro-2’-deoxyuridine; 2’-Deoxy-5-chlorouridine; 5-Chlorodeoxyuridine; Chlorodeoxyuridine;

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O

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